molecular formula C7H7ClO2S B066615 Methyl 3-chloro-4-methylthiophene-2-carboxylate CAS No. 175137-11-8

Methyl 3-chloro-4-methylthiophene-2-carboxylate

Cat. No. B066615
M. Wt: 190.65 g/mol
InChI Key: BUFSIDWTJVUAER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves straightforward halogenation and subsequent reactions with alcohols, yielding thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids in nearly quantitative yield. These compounds can undergo further reactions to yield ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984). Additionally, 2-chloro-5-methylthiophene, a related compound, can be synthesized through the reaction of 2 methylthiophene with sulfuryl chloride, providing a versatile intermediate for pharmaceuticals and agrochemicals with a significant yield (Zhangqi Yang, 2010).

Molecular Structure Analysis

A detailed study on Methyl-3-Aminothiophene-2-Carboxylate, a key intermediate structurally related to our compound of interest, reveals its crystallization in the monoclinic crystal system. It is characterized by distinct molecular interactions, including hydrogen bonding and weak C–H⋯S interactions. These interactions contribute to the stability and properties of the compound, providing insights into the behavior of similar thiophene derivatives (Tao et al., 2020).

Chemical Reactions and Properties

The chemical behavior of methyl 3-hydroxythiophene-2-carboxylate derivatives, closely related to our compound, demonstrates the impact of substituents on their reactions. These compounds can undergo smooth chlorination, followed by reactions with active hydrogen-containing compounds to produce 5-substituted derivatives. This reactivity pattern emphasizes the versatility of thiophene derivatives in chemical synthesis (Corral, Lissavetzky, & Manzanares, 1990).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as crystallization behavior and molecular interactions, are crucial for understanding their chemical reactivity and potential applications. The crystal structure analysis of related compounds provides a foundation for studying the physical properties of Methyl 3-chloro-4-methylthiophene-2-carboxylate. For example, the crystallization and molecular structure of Methyl-3-Aminothiophene-2-Carboxylate have been extensively analyzed, shedding light on the potential physical characteristics of our compound of interest (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on related compounds reveal the significance of substituents and molecular interactions in determining their chemical behavior. For instance, the synthesis and reactions of Methyl-3-Aminothiophene-2-Carboxylate provide insights into the chemical properties that might be expected from Methyl 3-chloro-4-methylthiophene-2-carboxylate, highlighting its versatility in organic synthesis and potential applications (Tao et al., 2020).

Scientific Research Applications

Genotoxic and Carcinogenic Potential Assessment

Thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been examined for their genotoxic, mutagenic, and carcinogenic potentials. This assessment is crucial for understanding the safety profile of chemicals under the European REACH legislation. In vitro assays, such as the Ames test and the Comet assay, were employed to evaluate mutagenic and DNA-damaging effects, while the Syrian Hamster Embryo cell transformation assay was used to study carcinogenic potential. These studies help elucidate the toxicological profiles of thiophene derivatives and their safety for human exposure (Lepailleur et al., 2014).

Dyeing Performance on Polyester Fibres

Research into novel heterocyclic disperse dyes incorporating the thiophene moiety has demonstrated the potential for dyeing polyester fibers. Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds were synthesized and applied to polyester fabric, yielding various shades with good to excellent fastness properties. This application underlines the compound's relevance in textile manufacturing and its contribution to developing new materials with enhanced properties (Iyun et al., 2015).

Intermediate for Pharmaceuticals and Agrochemicals

The synthesis of 2-Chloro-5-methylthiophene showcases the compound's role as an intermediate in creating pharmaceuticals and agrochemicals. The outlined facile and low-cost production method emphasizes its significance in the chemical industry for producing valuable end products. This research supports the ongoing need for efficient and sustainable chemical synthesis processes (Yang, 2010).

Crystal Structure and Computational Study

A detailed crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate have provided insights into its properties as a key intermediate in organic synthesis, medicine, dyes, and pesticides. The study highlights the importance of amino and carboxyl groups in various inter- and intra-interactions, contributing to a deeper understanding of its chemical behavior and potential applications (Tao et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 3-chloro-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFSIDWTJVUAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380566
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-methylthiophene-2-carboxylate

CAS RN

175137-11-8
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-11-8
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